molecular formula C6H9NO3 B163168 (S)-Ethyl 3-cyano-3-hydroxypropanoate CAS No. 132839-91-9

(S)-Ethyl 3-cyano-3-hydroxypropanoate

Cat. No.: B163168
CAS No.: 132839-91-9
M. Wt: 143.14 g/mol
InChI Key: XWYWOPKTNJPXHY-YFKPBYRVSA-N
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Description

(S)-Ethyl 3-cyano-3-hydroxypropanoate is an organic compound that belongs to the class of nitriles and esters. It is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-cyano-3-hydroxypropanoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of chiral catalysts or chiral auxiliaries can also be implemented to obtain the desired enantiomeric form of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-cyano-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 3-cyano-3-oxopropanoate.

    Reduction: Formation of ethyl 3-amino-3-hydroxypropanoate.

    Substitution: Formation of various amides or esters depending on the nucleophile used.

Scientific Research Applications

(S)-Ethyl 3-cyano-3-hydroxypropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-cyano-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cyano-3-hydroxybutanoate: Similar structure with an additional methyl group.

    Methyl 3-cyano-3-hydroxypropanoate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 2-cyano-3-hydroxypropanoate: Similar structure with the cyano group at a different position.

Uniqueness

(S)-Ethyl 3-cyano-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both cyano and hydroxy functional groups. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

(S)-Ethyl 3-cyano-3-hydroxypropanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and a hydroxy group attached to a propanoate backbone. Its molecular formula is C7H11NO3C_7H_11NO_3 with a molecular weight of approximately 143.11 g/mol. The stereocenter at the (S) configuration enhances its utility in asymmetric synthesis, making it a valuable precursor for the development of chiral pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, such as enzymes and receptors. The cyano and hydroxy groups can participate in hydrogen bonding, influencing the compound's binding affinity and specificity towards target proteins.

Interaction with Biological Systems

  • Enzyme Modulation : The compound may modulate enzyme activity, which is crucial for drug design and therapeutic applications.
  • Receptor Binding : The interactions with receptors can lead to various biological responses, potentially including anti-inflammatory or anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, research on sodium salts of related cyano compounds demonstrated significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The study revealed that treatment led to elevated expression of caspase-3 and reduced osteopontin levels, indicating apoptosis induction in cancer cells .

Case Studies

  • In Vivo Evaluation : A study evaluated the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate against EAC cells. Results showed significant chemotherapeutic effects, including reduced cell volume and count .
  • Docking Studies : Molecular docking studies indicated favorable interactions between these compounds and specific receptors involved in cancer pathways, further supporting their potential therapeutic applications .

Research Findings

The following table summarizes key findings from various studies on this compound and structurally related compounds:

Study Compound Biological Activity Mechanism
This compoundPotential enzyme modulationInteraction with enzymes/receptors
Sodium salt of ethyl (E)-2-cyano...Significant anticancer effectsInduction of apoptosis via caspase activation
Related cyano compoundsAntioxidant propertiesFree radical scavenging

Synthesis and Applications

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for exploring its reactivity in organic chemistry and its potential applications in pharmaceuticals, agrochemicals, and fine chemicals.

Properties

IUPAC Name

ethyl (3S)-3-cyano-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-3H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYWOPKTNJPXHY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455299
Record name (S)-Ethyl 3-cyano-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132839-91-9
Record name (S)-Ethyl 3-cyano-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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